ginsenoside F5

Description

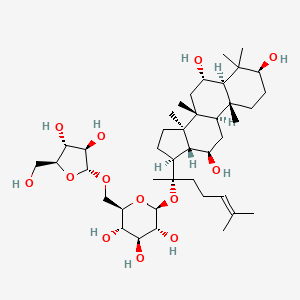

This compound is a natural product found in Panax ginseng with data available.

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35+,36-,38+,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRQPASKWCJCPI-DOGUGFTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Ginsenoside F5

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure, properties, and experimental protocols related to Ginsenoside F5, a rare triterpenoid saponin of significant interest in pharmacological research.

Introduction

This compound is a naturally occurring dammarane-type saponin isolated from the roots and flower buds of Panax ginseng C. A. Mey.[1][2]. As a member of the ginsenoside family, which constitutes the primary bioactive components of ginseng, this compound has garnered attention for its potential therapeutic properties, notably its pro-apoptotic effects on cancer cells[3][4]. This guide details its chemical architecture, spectroscopic characteristics, and the methodologies employed for its isolation and characterization, providing a foundational resource for further research and development.

Chemical Structure and Physicochemical Properties

This compound is classified as a protopanaxatriol (PPT)-type ginsenoside. Its structure consists of a tetracyclic triterpenoid aglycone, (20S)-protopanaxatriol, linked to a disaccharide moiety at the C-6 hydroxyl group. The sugar chain is composed of an α-L-arabinofuranosyl unit attached to a β-D-glucopyranoside.

The formal chemical nomenclature for this compound is (3β,6α,12β)-3,6,12-Trihydroxydammar-24-en-20-yl 6-O-α-L-arabinofuranosyl-β-D-glucopyranoside[5][]. Its structural isomer, Ginsenoside F3, differs in the configuration of the sugar moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol | [7] |

| CAS Number | 189513-26-6 | [1][3][8] |

| Molecular Formula | C₄₁H₇₀O₁₃ | [4][8][9] |

| Molecular Weight | 770.99 g/mol | [4][8] |

| Compound Type | Triterpenoid Saponin | [1] |

| Source | Panax ginseng C. A. Mey. | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been confirmed through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the elemental composition and exact mass. In negative ion mode, this compound is typically detected as a formate adduct [M+HCOO]⁻.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Observed Value | Reference |

| Calculated Mass | 770.4816 | [10] |

| Observed m/z | 770.4809 | [10] |

| Adduct Ion (Negative Mode) | [M+HCOO]⁻ | [10] |

| Observed Adduct m/z | 815.4791 | [10] |

| Mass Accuracy (ppm) | 0.9 | [10] |

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum provides a detailed carbon fingerprint of the molecule, allowing for the assignment of each carbon atom in the aglycone and sugar moieties. The data below was recorded in Pyridine-d₅.

Table 3: ¹³C-NMR Chemical Shift Assignments for this compound (in C₅D₅N)

| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |

| Aglycone | Glucosyl (Glc) | ||

| 1 | 39.3 | 1' | 106.1 |

| 2 | 28.3 | 2' | 75.6 |

| 3 | 78.4 | 3' | 78.3 |

| 4 | 40.0 | 4' | 71.8 |

| 5 | 61.9 | 5' | 77.9 |

| 6 | 77.9 | 6' | 68.8 |

| 7 | 48.0 | Arabinofuranosyl (Ara(f)) | |

| 8 | 41.2 | 1'' | 110.1 |

| 9 | 51.6 | 2'' | 83.5 |

| 10 | 37.5 | 3'' | 78.6 |

| 11 | 31.8 | 4'' | 86.0 |

| 12 | 71.1 | 5'' | 62.9 |

| 13 | 49.5 | ||

| 14 | 51.7 | ||

| 15 | 31.3 | ||

| 16 | 26.8 | ||

| 17 | 51.8 | ||

| 18 | 17.0 | ||

| 19 | 17.6 | ||

| 20 | 73.5 | ||

| 21 | 22.7 | ||

| 22 | 36.1 | ||

| 23 | 23.3 | ||

| 24 | 126.1 | ||

| 25 | 131.6 | ||

| 26 | 25.9 | ||

| 27 | 17.8 | ||

| 28 | 29.3 | ||

| 29 | 16.5 | ||

| 30 | 17.6 | ||

| Reference:[11] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol details the methodology for isolating and purifying this compound from the crude extracts of flower buds of Panax ginseng (CEFBPG), as described by Li et al. (2016).[11]

Objective: To separate and purify this compound and its isomer F3 from a complex plant extract.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analytical Scale Separation:

-

Instrumentation: Agilent 1260 series HPLC system.

-

Column: Zorbax Eclipse XDB C-18 column (4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A ternary mixture of acetonitrile–water–phosphoric acid (28:71:1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 203 nm.

-

Run Time: 40 minutes.

Semi-Preparative Scale Purification:

-

Instrumentation: A semi-preparative HPLC system.

-

Column: Daisogel C-18 column (20 mm × 250 mm, 10 µm).

-

Mobile Phase: Gradient elution with acetonitrile (A) and water (B). Gradient: 32% A to 28% A.

-

Flow Rate: 10 mL/min.

-

Sample Loading: 20–30 mg of pre-fractionated extract.

-

Outcome: Yields this compound with a purity exceeding 96%.

Structure Verification: The purified fractions are subjected to HRESIMS and NMR (¹H, ¹³C) analysis to confirm the structure and purity.

Caption: Figure 1. Experimental Workflow for this compound Isolation.

Biological Activity and Signaling Pathway

This compound has been reported to significantly inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing apoptosis.[3][4][8] While the precise molecular targets of F5 are still under investigation, many ginsenosides exert their pro-apoptotic effects by modulating key signaling cascades within the cell. A common mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway.

This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases like caspase-3, culminating in the execution of apoptosis, characterized by DNA fragmentation and cell death.

Caption: Figure 2. Generalized Intrinsic Apoptosis Pathway.

References

- 1. This compound | CAS:189513-26-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound CAS#: 189513-26-6 [amp.chemicalbook.com]

- 7. Ginsenoside-F5 | C41H70O13 | CID 46224647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Compound: this compound (CHEMBL583152) - ChEMBL [ebi.ac.uk]

- 10. Mass Spectrometry Based Profiling and Imaging of Various Ginsenosides from Panax ginseng Roots at Different Ages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside F5: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F5, a rare saponin derived from the flower buds of Panax ginseng, is emerging as a compound of significant interest in oncology research. Its potential as a therapeutic agent is underscored by its demonstrated ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, with a focus on its impact on critical cellular processes. Due to the limited availability of studies specifically on this compound, this guide also incorporates data from the closely related and structurally similar ginsenoside, Rg5, to provide a more comprehensive understanding of its potential anticancer activities.

Data Presentation: Cytotoxicity of Ginsenosides in Cancer Cells

The cytotoxic effects of ginsenosides, particularly Rg5, have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cancer cell growth.

| Ginsenoside | Cancer Cell Line | IC50 Value | Citation |

| Rg5 | Eca-109 (Human Esophageal Cancer) | 8.245 µM | [1] |

| Rg5 | MHCC-97H (Human Liver Cancer) | 4.937 µg/mL | [2] |

| Rg5 | HeLa-PTX-R (Paclitaxel-Resistant Human Cervical Adenocarcinoma) | ~20 µM | [3] |

| Rg5 | MG-63 (Human Osteosarcoma) | Effective inhibitory concentration range: 80-1280 nM | [4][5] |

| Rg5 | HOS (Human Osteosarcoma) | Effective inhibitory concentration range: 160-1280 nM | [4][5] |

| Rg5 | U2OS (Human Osteosarcoma) | Effective inhibitory concentration range: 80-1280 nM | [4][5] |

| Rg5 | MCF-7 (Human Breast Cancer) | Greater cytotoxicity compared to Rb1 and Rg3 | |

| Rg5 | AGS (Human Gastric Adenocarcinoma) | Suppressed viability in a concentration-dependent manner | [6] |

| Rg5 | MKN-45 (Human Gastric Adenocarcinoma) | Suppressed viability in a concentration-dependent manner | [6] |

| Rg5 | H1650 (Human Non-Small Cell Lung Cancer) | Dose- and time-dependent suppression of viability | [7] |

| Rg5 | A549 (Human Non-Small Cell Lung Cancer) | Dose- and time-dependent suppression of viability | [7] |

Core Mechanisms of Action

This compound and its analogue Rg5 exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, and inhibiting cell migration and invasion. These effects are orchestrated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

Ginsenoside Rg5 has been shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

-

Intrinsic Pathway: Rg5 treatment leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, leading to the cleavage of downstream effectors like PARP and ultimately, apoptotic cell death. Key players in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

-

Extrinsic Pathway: Evidence suggests that Rg5 can also activate caspase-8, a key initiator caspase in the death receptor pathway.[1]

Cell Cycle Arrest

Ginsenoside Rg5 has been demonstrated to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer cells and at the S phase in gastric cancer cells.[6][7] This arrest is mediated by the regulation of key cell cycle proteins, including:

-

Upregulation of p21: A cyclin-dependent kinase inhibitor that halts cell cycle progression.[6]

-

Downregulation of Cyclin B1 and Cdc2: Essential proteins for the G2/M transition.[7]

-

Downregulation of Cyclin A1/CDK2 complex: Crucial for S phase progression.[6]

Inhibition of Metastasis

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Ginsenoside Rg5 has been shown to inhibit these processes by targeting key signaling molecules.[6]

-

Downregulation of Matrix Metalloproteinases (MMPs): Rg5 treatment has been associated with reduced expression of MMP2 and MMP9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in invasion.[6]

Signaling Pathways Modulated by this compound/Rg5

The anticancer effects of this compound and Rg5 are underpinned by their ability to modulate several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Ginsenoside Rg5 has been shown to inhibit the PI3K/Akt pathway by decreasing the phosphorylation of both PI3K and Akt. This inhibition contributes to the induction of both apoptosis and autophagy.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of ginsenosides on the MAPK pathway can be cell-type dependent, but in some contexts, they have been shown to modulate its activity to promote apoptosis.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to chronic inflammation and tumor progression. Ginsenoside Rg5 has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound and its analogues.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

Purpose: To detect the expression levels of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

-

Treat cancer cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, Cyclin B1, p21) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

-

Treat cancer cells with this compound for the indicated time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (PI Staining)

Purpose: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

-

Treat cancer cells with this compound for the desired duration.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assay (Wound Healing Assay)

Purpose: To assess the effect of this compound on the migratory capacity of cancer cells.

Protocol:

-

Grow cancer cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

Purpose: To evaluate the effect of this compound on the invasive potential of cancer cells.

Protocol:

-

Coat the upper chamber of a Transwell insert (with an 8 µm pore size membrane) with Matrigel.

-

Seed cancer cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in several random fields under a microscope.

Conclusion

This compound, along with its closely related analogue Rg5, demonstrates significant anticancer potential through the modulation of multiple critical cellular processes and signaling pathways. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis by targeting the PI3K/Akt, MAPK, and NF-κB pathways highlights its promise as a multi-targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of action of this promising natural compound and to explore its potential for clinical application in cancer therapy. Further research is warranted to fully elucidate the specific activities of this compound and to translate these preclinical findings into effective cancer treatments.

References

- 1. Ginsenoside Rg5 induces apoptosis in human esophageal cancer cells through the phosphoinositide-3 kinase/protein kinase B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of Ginsenoside Rk1 and Rg5 in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ginsenoside Rg5 Inhibits Human Osteosarcoma Cell Proliferation and Induces Cell Apoptosis through PI3K/Akt/mTORC1-Related LC3 Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Effects of ginsenoside Rg5 on cell cycle and invasion of gastric cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rg5 induces NSCLC cell apoptosis and autophagy through PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside F5: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F5 is a rare protopanaxadiol (PPD)-type saponin isolated from the flower buds of Panax ginseng. As a minor ginsenoside, it is structurally similar to other ginsenosides like Rg3 and Rg5, sharing the same dammarane-type triterpenoid aglycone. Emerging research has begun to shed light on the diverse biological and pharmacological activities of this compound, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the current understanding of this compound's activities, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and skin-whitening properties. While specific quantitative data and detailed protocols for this compound are still emerging, this guide leverages available information and data from structurally related ginsenosides, particularly Rg5, to provide a comprehensive and practical resource.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C41H70O13 | [1] |

| Molecular Weight | 770.98 g/mol | [1] |

| Type | Protopanaxadiol (PPD) Ginsenoside | [2] |

| Source | Flower buds of Panax ginseng | [1] |

| Isomeric Relationship | Isomer of Ginsenoside F3 | [1] |

Anti-Cancer Activities

This compound has been reported to significantly inhibit the growth of human promyelocytic leukemia (HL-60) cells by inducing apoptosis[3][4]. While specific IC50 values for this compound on various cancer cell lines are not yet widely published, studies on structurally similar ginsenosides provide insights into its potential potency. For instance, ginsenoside Rg5, which shares a close structural resemblance, has demonstrated significant anti-cancer effects across various cancer types, including breast, gastric, and esophageal cancer[5][6]. The primary mechanism of action appears to be the induction of apoptosis and the regulation of key signaling pathways involved in cell survival and proliferation.

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of this compound and related compounds are believed to be mediated through the modulation of several critical signaling pathways:

-

PI3K/Akt Pathway: This pathway is a key regulator of cell survival, proliferation, and growth. Ginsenoside Rg5 has been shown to induce apoptosis and autophagy in breast cancer cells by inhibiting the phosphorylation of PI3K and Akt[7]. Similarly, in esophageal cancer cells, Rg5 is suggested to have a tumor-suppressive effect by downregulating the PI3K/Akt signaling pathway.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The anti-cancer activity of several ginsenosides is linked to the modulation of this pathway[8].

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and proliferation by upregulating anti-apoptotic genes. Inhibition of the NF-κB pathway is a key mechanism for the anti-cancer and anti-inflammatory effects of many natural compounds, including ginsenosides[5][9].

Experimental Protocols

2.2.1. Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

2.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Treat HL-60 cells with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Anti-Inflammatory Activities

Ginsenosides, including the closely related Rg5, have demonstrated potent anti-inflammatory effects. These effects are primarily attributed to the downregulation of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways. While direct quantitative data for this compound is limited, studies on Rg5 show a significant reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[5][10].

Signaling Pathways in Anti-Inflammatory Activity

-

NF-κB Pathway: Ginsenoside Rg5 has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit[5].

-

MAPK Pathway: Rg5 also suppresses the phosphorylation of p38 MAPK and JNK, which are critical upstream regulators of inflammatory gene expression[11].

Experimental Protocols

3.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the NO concentration using a sodium nitrite standard curve.

Neuroprotective Effects

Ginsenosides are well-documented for their neuroprotective properties. Ginsenoside Rg5 has been shown to attenuate neuroinflammatory responses and protect against cerebral ischemic injury[12][13]. The mechanisms involve the suppression of pro-inflammatory cytokines in the brain and the modulation of signaling pathways related to neuronal survival.

Signaling Pathways in Neuroprotection

-

Nrf2/HO-1 Pathway: Ginsenoside Rg5 has been reported to inhibit neuroinflammation by activating the Nrf2 signaling pathway, which leads to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1)[11].

-

TLR4/MyD88/NF-κB Pathway: Rg5 can also exert neuroprotective effects by inhibiting the TLR4/MyD88/NF-κB signaling cascade, thereby reducing the expression of pro-inflammatory cytokines in the brain[5].

Experimental Protocols

4.2.1. In Vitro Neuroprotection Assay (LPS-stimulated Microglia)

-

Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS.

-

Treatment: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.

-

Cytokine Measurement: Measure the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using ELISA kits.

-

Western Blot Analysis: Analyze the protein expression of key signaling molecules (e.g., phosphorylated p65, p38, JNK) in cell lysates.

Skin-Whitening Activities

Recent studies have highlighted the potential of certain ginsenosides as skin-whitening agents. Ginsenosides Rg5 and Rk1, found in black ginseng, have been shown to have a pronounced skin-whitening effect[14][15][16]. The mechanism involves the inhibition of melanin synthesis.

Signaling Pathways in Skin-Whitening

-

MEK/ERK Pathway: The skin-whitening effects of ginsenosides Rg5 and Rk1 are associated with the activation of the MEK/ERK signaling pathway, which leads to the downregulation of tyrosinase, a key enzyme in melanin production[14][15].

Experimental Protocols

5.2.1. Tyrosinase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-DOPA, and mushroom tyrosinase.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specific time.

-

Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm.

-

Inhibition Calculation: Calculate the percentage of tyrosinase inhibition compared to a control without the inhibitor.

Conclusion and Future Directions

This compound is an emerging bioactive compound with significant therapeutic potential. While research is still in its early stages, the available evidence, strongly supported by studies on the structurally similar ginsenoside Rg5, suggests that F5 possesses anti-cancer, anti-inflammatory, neuroprotective, and skin-whitening properties. These activities are mediated through the modulation of key signaling pathways, including PI3K/Akt, MAPK, and NF-κB.

Future research should focus on:

-

Quantitative Analysis: Determining the specific IC50 values of this compound on a wide range of cancer cell lines and quantifying its effects in anti-inflammatory, neuroprotective, and skin-whitening models.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and downstream effectors of this compound within the identified signaling pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer, inflammation, neurodegenerative diseases, and skin disorders.

-

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the pharmacological activities of this compound. As more data becomes available, a clearer picture of its therapeutic utility will emerge, potentially leading to the development of novel drugs and cosmeceuticals.

References

- 1. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Study on induction of ginsenosides on HL-60 cell apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological activities of ginsenoside Rg5 (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ginsenoside Rg5: A Review of Anticancer and Neuroprotection with Network Pharmacology Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 16. Ginsenosides Rg5 and Rk1, the skin-whitening agents in black ginseng [agris.fao.org]

Ginsenoside F5 in Panax ginseng: A Technical Guide to Its Natural Sources and Discovery

This technical guide provides a comprehensive overview of the natural sources, discovery, and analytical methodologies related to ginsenoside F5, a dammarane-type triterpene saponin found in Panax ginseng. The content is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Natural Occurrence and Discovery

This compound is a naturally occurring phytochemical isolated from Panax ginseng C. A. Meyer, a plant with a long history of use in traditional medicine. While ginsenosides are present throughout the plant, specific parts have been identified as being particularly rich in certain types of these compounds.

Primary Natural Source

The flower buds of Panax ginseng (FBPG) have been identified as a significant natural source of this compound.[1][2][3] Research has demonstrated the successful isolation and quantification of this compound from crude extracts of FBPG, highlighting it as a viable source for obtaining this specific ginsenoside.[1][2][3]

Discovery and Initial Isolation

The discovery and initial isolation of this compound from the flower buds of Panax ginseng were first reported in a study that utilized reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][4] This pioneering work established a method for not only identifying but also purifying this compound, paving the way for further investigation into its chemical properties and potential biological activities. The structure of the isolated compound was confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Quantitative Analysis of this compound

The concentration of this compound varies in different parts of the Panax ginseng plant. Quantitative analyses have been performed to determine the content of this ginsenoside in various tissues, providing valuable data for extraction and purification strategies.

| Plant Part | This compound Content (mg/g) | Reference |

| Flower Buds | 4.21 ± 0.04 | [1][2] |

| Stem | Present (quantification not specified in the same study) | [5] |

| Root | Not typically reported as a primary source | |

| Leaf | Not typically reported as a primary source | |

| Berry | Not typically reported as a primary source |

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from the flower buds of Panax ginseng.

Extraction of this compound

-

Sample Preparation: Two grams of dried flower buds of P. ginseng sample are used for extraction.[1]

-

Extraction Solvent: Methanol is used as the extraction solvent (20 mL, w/v = 1:10).[1]

-

Extraction Method: The sample is subjected to reflux treatment with methanol in triplicate.[1]

-

Post-Extraction Processing: The extracts are partitioned with dichloromethane and ethyl acetate. The remaining unextracted residue is then concentrated and dissolved in methanol in a 10 mL volumetric flask. The final solution is filtered through a 0.45 μm syringe filter before HPLC analysis.[1]

Analytical and Preparative Chromatography

Analytical Scale Separation:

-

Chromatography System: Reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

-

Mobile Phase: A ternary mobile phase consisting of acetonitrile–water–phosphoric acid (28:71:1).[1][2]

Semi-Preparative Scale Purification:

-

Mobile Phase: A gradient elution system of acetonitrile–water (32:68 → 28:72).[1][2]

-

Purity: This method yields this compound with a purity of more than 96%.[1][2]

Method Validation Parameters

| Parameter | Value for this compound | Reference |

| Limit of Detection (LOD) | 0.021 mg/mL | [1] |

| Limit of Quantification (LOQ) | 0.052 mg/mL | [1] |

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and potential biological interactions of this compound.

References

- 1. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Profiling and Quantification of Ginsenosides in the Root, Stem, Leaf, and Berry of Panax ginseng by UPLC-QTOF/MS [mdpi.com]

In Vitro Anticancer Properties of Ginsenoside F5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside F5, a minor saponin found in Panax ginseng, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro anticancer properties of this compound. While research specifically focused on F5 is limited, this document synthesizes the available data and draws inferences from structurally related ginsenosides to present a holistic view of its potential mechanisms of action, including the induction of apoptosis and inhibition of cancer cell proliferation. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.

Introduction

Ginsenosides, the primary active components of ginseng, are a diverse group of triterpenoid saponins with a wide range of pharmacological activities.[1] Among these, several minor ginsenosides, including this compound, are gaining attention for their potent biological effects.[2] this compound is structurally a protopanaxatriol (PPT)-type ginsenoside.[] Early studies suggest that this compound exhibits significant growth inhibitory effects on cancer cells, primarily through the induction of apoptosis.[2][4] This guide will delve into the known quantitative data, experimental methodologies, and putative signaling pathways associated with the in vitro anticancer effects of this compound.

Quantitative Data on Anticancer Activity

The available quantitative data on the anticancer activity of this compound is limited but indicative of its potential. The following table summarizes the known IC50 values and other relevant quantitative metrics. For comparative purposes, data for the structurally similar ginsenoside F1 is also included where available.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | Growth Inhibition | Significant inhibition observed | [2][4] |

| Unspecified | Unspecified | IC50 | 62.4 µM | [5] |

| LNCaP | Prostate Cancer | Cell Inhibition | - | [6] |

Note: The study on LNCaP cells mentioned that F1 showed significantly higher cell inhibition than Rh1, but did not provide a specific IC50 value for F5.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on studies of F5 and other ginsenosides, the following standard methodologies are applicable for investigating its in vitro anticancer properties.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in 96-well plates at a specific density.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Treat cells with this compound.

-

Harvest, wash, and fix the cells in cold ethanol.

-

Treat the cells with RNase A and stain with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

-

Lyse this compound-treated cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, PI3K, Akt, NF-κB).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not fully elucidated, its known effect of inducing apoptosis in HL-60 cells suggests the involvement of key cell death pathways.[2][4] Furthermore, based on the mechanisms of other protopanaxatriol-type ginsenosides, several putative pathways can be implicated.

Intrinsic Apoptosis Pathway

Ginsenosides are known to induce apoptosis through the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.

Potential Involvement of PI3K/Akt and NF-κB Signaling

Many ginsenosides exert their anticancer effects by modulating key survival pathways such as the PI3K/Akt and NF-κB pathways.[2][7] Inhibition of these pathways can lead to decreased cell proliferation and survival. Although not directly demonstrated for F5, it is a plausible mechanism that warrants investigation.

References

- 1. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure-Activity Relationships, and Molecular Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside-F5 | C41H70O13 | CID 46224647 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Intricate Pathway of Minor Ginsenoside Biosynthesis: A Technical Guide to F5 and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minor ginsenosides, such as the elusive F5, represent a frontier in natural product pharmacology, exhibiting enhanced bioavailability and potent bioactivities compared to their abundant precursors. This technical guide delves into the core of minor ginsenoside biosynthesis, with a particular focus on the well-established pathways leading to ginsenoside F2, a key intermediate, and explores the current understanding of ginsenoside F5. While the direct biosynthetic route to F5 remains an active area of research, this document provides a comprehensive overview of the enzymatic and microbial transformation processes that unlock the therapeutic potential of these rare saponins. We will explore the key enzymes, microbial workhorses, and detail the experimental protocols necessary to navigate this complex biosynthetic landscape. All quantitative data is summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding.

Introduction: The Significance of Minor Ginsenosides

Ginsenosides, the primary active components of Panax ginseng, are a diverse group of triterpenoid saponins. They are broadly classified into major and minor ginsenosides based on their abundance in the plant. Major ginsenosides, such as Rb1, Rb2, Rc, and Rd, are readily extracted but often exhibit limited absorption and metabolism in the human body. In contrast, minor ginsenosenosides, including F2, Compound K (CK), and the focus of this guide, F5, are present in trace amounts in raw ginseng but possess superior pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The enhanced bioactivity of minor ginsenosides is largely attributed to their lower glycosylation, which improves their intestinal absorption and cellular uptake.[4][5]

The low natural abundance of minor ginsenosides necessitates the development of efficient production methods. Biotransformation, utilizing specific enzymes or whole microbial systems, has emerged as the most promising approach for converting major ginsenosides into their more potent, minor counterparts.[2][4][5] This guide will provide an in-depth look at these biotransformation pathways.

The Central Role of Ginsenoside F2 in Minor Ginsenoside Biosynthesis

Ginsenoside F2 is a pivotal intermediate in the biosynthetic cascade of several pharmacologically significant minor ginsenosides. Its production is a critical step in unlocking the therapeutic potential of the protopanaxadiol (PPD)-type ginsenosides.

Enzymatic and Microbial Transformation Pathways to Ginsenoside F2

The primary route for F2 biosynthesis is the enzymatic hydrolysis of the major ginsenoside Rd. This reaction involves the specific cleavage of the terminal glucose moiety at the C-3 position of the dammarane skeleton.

Key Biosynthetic Pathway:

This deglycosylation is primarily mediated by the action of β-glucosidases, enzymes that are proficiently produced by a variety of microorganisms.

Key Microorganisms and Enzymes:

-

Aspergillus tubingensis : This fungus is a notable producer of β-glucosidases capable of converting major ginsenosides to F2.[1][2][6][7][8]

-

Aspergillus niger : Another species of Aspergillus known for its ginsenoside-transforming enzymes.[1][3]

-

Paenibacillus mucilaginosus : The β-glucosidase gene from this bacterium has been expressed in Lactococcus lactis for the production of F2.

-

Recombinant Enzymes : Purified recombinant β-glucosidases are increasingly used for their high selectivity and activity.[2]

The biotransformation process can be visualized as a stepwise removal of sugar units, progressively increasing the bioactivity of the ginsenoside molecule.

Quantitative Data on Ginsenoside F2 Production

The efficiency of F2 production is dependent on the microbial strain, enzyme source, and reaction conditions. The following table summarizes key quantitative data from various studies.

| Precursor Ginsenoside | Microorganism/Enzyme | Product | Molar Yield (%) | Productivity (mg/L/h) | Reference |

| Ginsenoside Rd | Aspergillus tubingensis crude enzyme | Ginsenoside F2 | - | - | [1][2] |

| PPD-type ginsenosides | Aspergillus tubingensis & A. niger cellulase | Compound K | 74.5 | 51.5 | [9] |

| Ginseng Extract | Permeabilized Lactococcus lactis expressing BglPm | Ginsenoside F2 | 74 | - |

The Enigma of this compound Biosynthesis

While the pathways to many minor ginsenosides are being actively elucidated, the direct biosynthesis of this compound remains less understood.

Natural Occurrence and Isolation

This compound is a naturally occurring minor ginsenoside that has been isolated from the flower buds of Panax ginseng.[10] Quantitative analysis has shown that the flower buds are a richer source of certain minor ginsenosides compared to the roots.[10]

| Plant Source | This compound Content (mg/g) | Reference |

| Flower buds of P. ginseng | 4.21 | [10] |

The presence of F5 in the plant suggests the existence of a specific UDP-glycosyltransferase (UGT) capable of its synthesis. UGTs are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.[11][12] The specific UGT responsible for the final glycosylation step to produce F5 has not yet been identified.

Hypothetical Biosynthesis Pathway

Based on the structure of F5, which is a diglycoside of protopanaxatriol (PPT), a hypothetical pathway can be proposed. It likely involves the glycosylation of a precursor ginsenoside. A plausible precursor could be ginsenoside F1, which has a single glucose at the C-20 position. The addition of a second sugar moiety at a different position would yield F5.

Further research, including transcriptome analysis of ginseng flower buds and screening of UGT candidate genes, is necessary to identify the specific enzyme responsible for F5 synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of minor ginsenoside biosynthesis.

Microbial Fermentation for Ginsenoside Transformation

This protocol is adapted from studies on Aspergillus tubingensis.[8][9]

4.1.1. Materials

-

Aspergillus tubingensis strain

-

Potato Dextrose Broth (PDB) medium

-

Fermentation medium (e.g., 10 g/L sucrose, 10 g/L soy protein concentrate, 2 g/L rice straw, 5 g/L KH2PO4, 5 g/L Na2HPO4, 0.3 g/L MgSO4·7H2O, 0.3 g/L CaCl2, 5 mg/L FeSO4·7H2O, and 1.3 mg/L MnSO4·H2O)[9]

-

Major ginsenoside substrate (e.g., purified ginsenoside Rd or a crude ginseng extract)

-

Shaking incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

4.1.2. Procedure

-

Inoculum Preparation: Inoculate A. tubingensis into PDB medium and culture at 26°C and 160 rpm for 5 days to prepare the seed liquid.[8]

-

Fermentation: Add 10 mL of the seed liquid to 600 mL of fermentation medium and culture for 7 days at 26°C and 160 rpm.[8]

-

Substrate Addition: After a desired period of fungal growth (e.g., 60 hours), add the ginsenoside substrate to the culture broth.[9]

-

Incubation: Continue the incubation under the same conditions for a specified period (e.g., 84 hours).[9]

-

Harvesting: After fermentation, centrifuge the culture broth to separate the mycelia from the supernatant.

-

Extraction and Analysis: Extract the ginsenosides from the supernatant and/or mycelia using an appropriate solvent (e.g., n-butanol). Analyze the ginsenoside profile using HPLC.

Enzymatic Hydrolysis of Ginsenosides

This protocol is based on the use of crude enzymes from Aspergillus tubingensis.[1][7][8]

4.2.1. Materials

-

Crude enzyme extract from Aspergillus tubingensis

-

Ginsenoside substrate (e.g., ginsenoside Rd)

-

Acetate buffer (0.02 M, pH 5.0)

-

Shaking water bath

-

95% Ethanol

-

Centrifuge

-

HPLC system

4.2.2. Procedure

-

Enzyme Preparation: Prepare a crude enzyme extract from the fermentation broth of A. tubingensis by methods such as ammonium sulfate precipitation.[8]

-

Reaction Setup: Dissolve the ginsenoside substrate in the acetate buffer. Add the crude enzyme solution to the substrate solution. A typical final substrate concentration is 3%.[1]

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 45-55°C) for a specified time (e.g., 18 hours).[1][8]

-

Reaction Termination: Stop the reaction by adding three volumes of 95% ethanol.

-

Sample Preparation: Centrifuge the mixture to remove precipitated proteins. Concentrate the supernatant under vacuum.

-

Analysis: Analyze the product mixture by HPLC to determine the conversion of the substrate and the formation of minor ginsenosides.

Conclusion and Future Perspectives

The biosynthesis of minor ginsenosides, particularly F2, through microbial and enzymatic biotransformation of major ginsenosides is a well-established and promising field for the production of these high-value pharmaceutical compounds. The use of microorganisms like Aspergillus tubingensis provides an efficient and scalable platform for these conversions.

The biosynthesis of this compound, however, remains an area ripe for discovery. The identification of the specific UDP-glycosyltransferase responsible for its synthesis in Panax ginseng flower buds would be a significant breakthrough, enabling its production through metabolic engineering and synthetic biology approaches. Future research should focus on:

-

Enzyme Discovery: Screening for novel UGTs from Panax species with activity towards ginsenoside precursors.

-

Metabolic Engineering: Engineering microbial hosts to express the complete biosynthetic pathway for F5.

-

Process Optimization: Further optimizing fermentation and enzymatic reaction conditions to maximize the yield and purity of minor ginsenosides.

Unraveling the complete biosynthetic pathway of F5 and other rare ginsenosides will undoubtedly pave the way for the development of novel therapeutics with enhanced efficacy and bioavailability.

References

- 1. Preparation of minor ginsenosides C-Mc, C-Y, F2, and C-K from American ginseng PPD-ginsenoside using special ginsenosidase type-I from Aspergillus niger g.848 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Production of Minor Ginsenosides Using Microorganisms and Their Enzymes – ScienceOpen [scienceopen.com]

- 3. Production of Minor Ginsenoside CK from Major Ginsenosides by Biotransformation and Its Advances in Targeted Delivery to Tumor Tissues Using Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. The transformation pathways and optimization of conditions for preparation minor ginsenosides from Panax notoginseng root by the fungus Aspergillus tubingensis | PLOS One [journals.plos.org]

- 9. Frontiers | Enhanced production of ginsenoside compound K by synergistic conversion of fermentation with Aspergillus tubingensis and commercial cellulase [frontiersin.org]

- 10. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A new UDP-glycosyltransferase for rare ginsenoside biosynthesis from Gynostemma pentaphyllum (Thunb.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside F5: A Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside F5, a dammarane-type saponin predominantly found in the flower buds of Panax ginseng, has emerged as a compound of interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the current understanding of this compound, with a focus on its anti-cancer properties. This document synthesizes available data on its biological activities, delves into its mechanism of action, and provides detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Ginseng has been a cornerstone of traditional medicine for centuries, with its therapeutic efficacy attributed to a class of compounds known as ginsenosides. Among the plethora of identified ginsenosides, F5 has garnered attention for its cytotoxic effects against cancer cells. This guide will explore the therapeutic potential of this compound, with a particular emphasis on its pro-apoptotic activity in human promyelocytic leukemia (HL-60) cells.

Physicochemical Properties and Isolation

This compound is a protopanaxadiol (PPD)-type ginsenoside. Its isolation and purification are crucial for accurate biological evaluation.

Experimental Protocol: Isolation and Purification of this compound

This protocol is based on established reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the isolation of this compound from the flower buds of Panax ginseng.

Objective: To isolate and purify this compound to a high degree of purity for subsequent biological assays.

Materials and Reagents:

-

Dried flower buds of Panax ginseng

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid (H3PO4)

-

Zorbax Eclipse XDB C-18 column (or equivalent) for analytical HPLC

-

Daisogel C-18 column (or equivalent) for semi-preparative HPLC

-

Rotary evaporator

-

Freeze dryer

-

HPLC system with UV detector

Procedure:

-

Extraction:

-

Pulverize the dried flower buds of Panax ginseng.

-

Extract the powdered plant material with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with dichloromethane and ethyl acetate to remove non-polar and medium-polar impurities.

-

Collect the aqueous layer containing the ginsenosides.

-

-

Analytical RP-HPLC Method Development:

-

Dissolve a small amount of the aqueous extract in methanol.

-

Perform analytical RP-HPLC using a Zorbax Eclipse XDB C-18 column.

-

Optimize the mobile phase composition to achieve satisfactory separation of this compound. A ternary mobile phase of acetonitrile-water-phosphoric acid (e.g., 28:71:1, v/v/v) can be effective.

-

Set the UV detector to 203 nm for detection.

-

Determine the retention time of the this compound peak by comparing with a standard, if available, or based on literature data.

-

-

Semi-Preparative RP-HPLC Purification:

-

Scale up the separation to a semi-preparative Daisogel C-18 column.

-

Employ a gradient elution system of acetonitrile and water.

-

Inject the concentrated aqueous extract onto the column.

-

Collect the fraction corresponding to the this compound peak based on the retention time established during the analytical run.

-

-

Purity Assessment and Characterization:

-

Lyophilize the collected fraction to obtain purified this compound.

-

Assess the purity of the isolated compound using analytical HPLC. A purity of >96% is desirable for biological assays.

-

Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Experimental Workflow for this compound Isolation

Therapeutic Potential: Anti-Cancer Activity

The primary therapeutic potential of this compound, as indicated by current research, lies in its anti-cancer properties, specifically its ability to induce apoptosis in cancer cells.

Cytotoxicity against HL-60 Cells

Table 1: Cytotoxicity and Apoptotic Rate of a Ginsenoside Preparation on HL-60 Cells

| Concentration (μmol/L) | Growth Inhibition (%) | Apoptotic Rate (%) (48h) |

| 0 | 0 | Baseline |

| 5 | Not Reported | Increased |

| 10 | Not Reported | Dose-dependent increase |

| 20 | Not Reported | Further increased |

| IC50 | 50 | 7.3 ± 1.2 μmol/L |

Data adapted from a study on a general ginsenoside preparation, as specific quantitative data for this compound is not available in the provided search results.[3][4]

Induction of Apoptosis

The primary mechanism underlying the anti-cancer activity of this compound in HL-60 cells is the induction of apoptosis.[1][2]

This protocol describes a standard method to quantify apoptosis in HL-60 cells treated with this compound using flow cytometry.

Objective: To determine the percentage of apoptotic and necrotic cells in a population of HL-60 cells following treatment with this compound.

Materials and Reagents:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 μM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

-

-

Cell Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.

-

Gate the cell population to exclude debris.

-

Analyze the dot plot to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Calculate the percentage of cells in each quadrant.

-

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on other ginsenosides suggests the involvement of key pathways in apoptosis and inflammation.

Intrinsic Apoptosis Pathway

Studies on ginsenosides in HL-60 cells suggest the involvement of a mitochondria-dependent intrinsic apoptosis pathway.[3] This pathway is characterized by the activation of caspase-9 and subsequently caspase-3, leading to the execution of apoptosis.

Signaling Pathway of Ginsenoside-Induced Apoptosis in HL-60 Cells

Potential Involvement of Other Pathways

Research on other ginsenosides, such as Rg3 and Rg5, has implicated the PI3K/Akt signaling pathway in their anti-cancer effects.[5] Inhibition of this pathway can lead to decreased cell survival and proliferation. Additionally, the NF-κB signaling pathway , a key regulator of inflammation and cell survival, is another potential target for ginsenosides.[6] It is plausible that this compound may also exert its effects through modulation of these or other related pathways.

Other Potential Therapeutic Applications

While the anti-cancer activity of this compound is the most documented, the broader class of ginsenosides exhibits a wide range of pharmacological effects, suggesting other potential therapeutic avenues for F5.

-

Neuroprotection: Ginsenosides have been shown to have neuroprotective effects, which may be relevant for neurodegenerative diseases.[7][8][9][10]

-

Anti-inflammatory Effects: Many ginsenosides possess anti-inflammatory properties, often through the modulation of pathways like NF-κB.[11][12][13]

Further research is required to specifically investigate the neuroprotective and anti-inflammatory potential of this compound and to elucidate the underlying mechanisms.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated cytotoxic and pro-apoptotic effects on cancer cells, particularly HL-60. The available data, though limited for F5 specifically, suggests a mechanism involving the intrinsic apoptosis pathway. To fully realize its therapeutic potential, future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of purified this compound against a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways directly modulated by this compound.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models.

-

Exploration of Other Therapeutic Areas: Investigating the potential neuroprotective and anti-inflammatory activities of this compound.

This technical guide provides a foundational understanding of this compound and serves as a catalyst for further investigation into this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Ace Therapeutics [acetherapeutics.com]

- 3. [Effect of ginsenoside on apoptosis of human leukemia-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zgddek.com [zgddek.com]

- 5. Ginsenoside Rg5 induces apoptosis and autophagy via the inhibition of the PI3K/Akt pathway against breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rg5 inhibits cancer cell migration by inhibiting the nuclear factor-κB and erythropoietin-producing hepatocellular receptor A2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenosides for therapeutically targeting inflammation through modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside F5: A Technical Guide to Its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F5 is a naturally occurring triterpenoid saponin found in Panax ginseng, particularly in the flower buds. As a member of the ginsenoside family, it is the subject of growing interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activity, with a focus on its pro-apoptotic effects in cancer cells.

Physical and Chemical Properties

This compound is a white, crystalline powder. Its core structure is a dammarane-type sapogenin, protopanaxatriol, glycosidically linked to sugar moieties.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White powder | [1] |

| Melting Point | 186–187 °C | [1] |

| Solubility | Soluble in DMSO, pyridine, methanol, and ethanol.[2][3] | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4] |

Table 2: Chemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₁H₇₀O₁₃ | [5][6][7][8] |

| Molecular Weight | 771.0 g/mol (Computed) | [5] |

| Exact Mass | 770.48164228 Da (Computed) | [5] |

| CAS Number | 189513-26-6 | [4][7][8] |

| ¹³C-NMR Data (in pyridine-d₅) | See Supplementary Materials of the cited reference for full data. Key signals are used for structural elucidation. | [1] |

| ESI-MS Data | See Supplementary Materials of the cited reference for full data. Used for structural confirmation. | [1] |

| UPLC-QTOF/MS | Detected as [M+HCOO]⁻ ion with high mass accuracy. | [9] |

Experimental Protocols

Extraction and Purification of this compound from Panax ginseng Flower Buds

This protocol is adapted from the methodology described by Li, et al. (2016).[1]

1. Extraction: a. Two grams of dried and powdered flower buds of Panax ginseng are subjected to reflux extraction with 20 mL of methanol for 2 hours. b. The extraction process is repeated three times. c. The methanol extracts are combined and concentrated under reduced pressure.

2. Pre-purification: a. The concentrated extract is partitioned with dichloromethane to remove low-polarity constituents. b. Subsequently, the aqueous layer is partitioned with ethyl acetate to further remove impurities. c. The remaining aqueous layer is concentrated to yield the crude saponin fraction.

3. Chromatographic Purification: a. The crude saponin fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water to obtain fractions enriched in this compound. b. Further purification is achieved using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1][10] i. Column: Daisogel C18. ii. Mobile Phase: A gradient of acetonitrile and water. iii. Detection: UV at 203 nm.

4. Structure Elucidation: a. The purified this compound is structurally confirmed using modern spectroscopic techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]

Caption: Workflow for the extraction and purification of this compound.

Assessment of Apoptosis in HL-60 Cells

This protocol is a generalized procedure based on common methods for studying apoptosis induced by ginsenosides in cell culture.[4]

1. Cell Culture and Treatment: a. Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound for specific time periods (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is included.

2. Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry: a. After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS). b. Cells are resuspended in Annexin V binding buffer. c. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes. d. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis for Apoptosis-Related Proteins: a. Following treatment with this compound, cells are lysed to extract total protein. b. Protein concentration is determined using a suitable assay (e.g., BCA assay). c. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. d. The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and cytochrome c). e. After washing, the membrane is incubated with a corresponding secondary antibody. f. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity: Induction of Apoptosis

This compound has been reported to significantly inhibit the growth of human promyelocytic leukemia (HL-60) cells by inducing apoptosis.[1][4][6][8][11] While the precise signaling cascade for this compound is still under detailed investigation, the mechanism is likely to involve the intrinsic or mitochondrial pathway of apoptosis, a common mechanism for many ginsenosides.

Proposed Signaling Pathway for this compound-Induced Apoptosis in HL-60 Cells

Based on studies of various ginsenosides in cancer cells, the apoptotic pathway initiated by this compound likely involves the following key events:

-

Modulation of Bcl-2 Family Proteins: this compound may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-